![molecular formula C22H25N3O5 B5459990 ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5459990.png)
ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate
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Description
“Ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C24H23NO3 and a molecular weight of 373.456 .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, the synthesis of benzocaine, an ethyl ester of p-aminobenzoic acid, involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This process optimizes the reaction time and sequences, leading to high conversion (>99%) and selectivity (>99%) in residence times that reach up to a minimum of 12 seconds .Molecular Structure Analysis
The molecular structure of “ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate” can be represented by the linear formula C24H23NO3 . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate” such as melting point, boiling point, and density are not specified in the available resources .Safety and Hazards
The safety and hazards associated with “ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate” are not specified in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers assume responsibility to confirm product identity and/or purity .
properties
IUPAC Name |
ethyl 4-[2-[(2-phenoxyacetyl)amino]benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-2-29-22(28)25-14-12-24(13-15-25)21(27)18-10-6-7-11-19(18)23-20(26)16-30-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFDLRAACZARTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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